molecular formula C7H5BrF3N B1203737 2-Bromo-4-(trifluoromethyl)aniline CAS No. 57946-63-1

2-Bromo-4-(trifluoromethyl)aniline

Cat. No.: B1203737
CAS No.: 57946-63-1
M. Wt: 240.02 g/mol
InChI Key: QKRJIXSZTKOFTD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Bromo-4-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either the activation or inhibition of their catalytic activity, depending on the specific enzyme and the context of the reaction .

Additionally, this compound can bind to proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can alter the protein’s conformation and, consequently, its function. The compound’s trifluoromethyl group is particularly important in these interactions, as it can enhance the binding affinity to hydrophobic pockets within proteins .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and the concentration of the compoundFor example, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis .

Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of specific genes, which in turn can impact cellular functions such as proliferation, differentiation, and response to stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule’s activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access .

Another important mechanism is the modulation of gene expression. This compound can interact with transcription factors, leading to changes in their ability to bind to DNA and regulate gene transcription. This can result in either upregulation or downregulation of target genes, depending on the specific transcription factor and the context of the interaction .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures .

Long-term exposure to this compound can lead to cumulative effects on cellular function. For example, prolonged exposure to the compound has been associated with changes in cellular metabolism and increased oxidative stress, which can impact cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals. At higher doses, it can induce toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and alterations in liver enzyme levels in animal studies .

Threshold effects have also been observed, where a certain dosage level must be reached before any significant biological effects are observed. This threshold varies depending on the specific animal model and the endpoint being measured .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed and excreted from the body . The metabolic fate of this compound has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which have provided insights into the specific metabolic pathways and intermediates involved .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, it can interact with transporters and binding proteins that facilitate its movement within the cell .

The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites. The compound tends to accumulate in tissues with high lipid content, such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by factors such as targeting signals and post-translational modifications that direct it to specific organelles .

In the nucleus, this compound can interact with transcription factors and other nuclear proteins, affecting gene expression and other nuclear processes. In the mitochondria, the compound can impact mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-(trifluoromethyl)aniline can be synthesized by reacting 4-(trifluoromethyl)aniline with N-bromosuccinimide in dichloromethane. The reaction involves the following steps :

  • Add 200 mL of distilled dichloromethane and 4-(trifluoromethyl)aniline (20 g, 124.13 mmol) to a two-neck flask.
  • Slowly add N-bromosuccinimide (24.3 g, 136.5 mmol) dissolved in dichloromethane dropwise.
  • After the reaction is complete, extract the product with dichloromethane.
  • Purify the product by column separation using a mixture of ethyl acetate and hexane (1:4) to obtain this compound with a yield of 50%.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)aniline is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a precursor for the synthesis of enzyme inhibitors.

    Medicine: Utilized in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups on the aniline ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further functionalization.

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRJIXSZTKOFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206667
Record name 2-Bromo-4-trifluoromethylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57946-63-1
Record name 2-Bromo-4-trifluoromethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57946-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-trifluoromethylaniline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-trifluoromethylaniline
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Record name 2-bromo-4-trifluoromethylaniline
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Synthesis routes and methods

Procedure details

To 161.0 g of p-aminobenzotrifluoride and 10.0 g of iron filings is added, dropwise, with agitation at 35°-40°, 160.0 g of bromine, using a slow stream of nitrogen to sweep out the evolved hydrogen bromide. Subsequently, the mixture is agitated for an additional two hours and then distilled in vacuo to give 3-bromo-4-aminobenzotrifluoride.
Quantity
161 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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